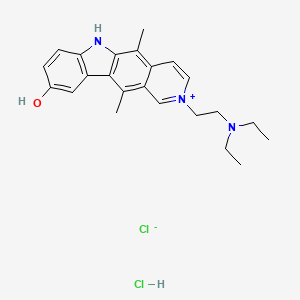

Datelliptium chloride hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(diethylamino)ethyl]-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O.2ClH/c1-5-25(6-2)11-12-26-10-9-18-16(4)23-22(15(3)20(18)14-26)19-13-17(27)7-8-21(19)24-23;;/h7-10,13-14,27H,5-6,11-12H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZIAISICLKYOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC[N+]1=CC2=C(C3=C(C(=C2C=C1)C)NC4=C3C=C(C=C4)O)C.Cl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual-Pronged Attack of Datelliptium Chloride Hydrochloride: A Technical Guide to its Mechanism of Action

For Immediate Release

Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a compound of significant interest in oncology research. Its antitumor activity stems from a multifaceted mechanism of action, primarily targeting two critical cellular processes: DNA topology and oncogene transcription. This technical guide provides an in-depth exploration of these mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Datelliptium's mode of action.

Inhibition of Topoisomerase II

One of the established mechanisms of action for ellipticine derivatives is the targeting of topoisomerase II (Topo II), an essential enzyme in DNA replication, transcription, and chromosome segregation.

This compound acts as a Topo II poison. It intercalates into DNA and traps the enzyme in a covalent complex with the DNA.[1] This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These breaks, if not repaired, can trigger apoptotic cell death. While Datelliptium has demonstrated the ability to induce Topo II-mediated DNA cleavage in vitro, its efficacy in whole-cell systems appears to be less potent compared to other Topo II inhibitors like m-AMSA, potentially due to limited accessibility to the cell nucleus.[1]

Experimental Workflow: Assessing Topoisomerase II Inhibition

Caption: Workflow for evaluating Topoisomerase II inhibition by Datelliptium.

Downregulation of RET Proto-Oncogene Transcription

A more recently elucidated and highly significant mechanism of action for Datelliptium is its ability to modulate the transcription of the RET (REarranged during Transfection) proto-oncogene.[2][3][4] This is particularly relevant in medullary thyroid carcinoma (MTC), where activating mutations in RET are a primary driver of tumorigenesis.[2][4]

Datelliptium functions as a G-quadruplex (G4) stabilizer. The promoter region of the RET gene contains G-rich sequences that can fold into these four-stranded DNA structures.[5][6] By binding to and stabilizing the G-quadruplex in the RET promoter, Datelliptium inhibits the binding of transcription factors, thereby suppressing RET gene transcription.[4][5][6] This leads to a downstream cascade of events that collectively inhibit cancer cell proliferation, survival, and metastasis.[2][3][4]

Signaling Pathway: RET Inhibition by Datelliptium

Caption: RET signaling inhibition by Datelliptium via G-quadruplex stabilization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-N417 | Small Cell Lung Cancer | 8 | [1] |

Table 2: Effects on Medullary Thyroid Carcinoma (MTC) Models

| Parameter | Cell Line / Model | Treatment | Result | Reference |

| Cell Migration | TT | 0.3 µg/mL Datelliptium | Complete inhibition of cell migration | [5] |

| Tumor Growth | TT Xenograft Mice | 6 mg/kg Datelliptium (i.p., 5 days/week for 4 weeks) | ~70-75% tumor growth inhibition | [2][3] |

| Protein Expression | TT and MZ-CRC-1 | Datelliptium (48h) | Dose-dependent downregulation of RET, pAKT, and pERK1/2 | [2] |

| EMT Markers | TT and MZ-CRC-1 | Datelliptium | Downregulation of N-cadherin, vimentin, slug, and snail | [2][3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of the methodologies employed in the key studies of Datelliptium's mechanism of action. For complete, unabridged protocols, consultation of the primary literature is recommended.

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins (e.g., RET, pAKT, pERK1/2, Cyclin D1).

-

Methodology:

-

MTC cell lines (TT and MZ-CRC-1) were treated with varying concentrations of Datelliptium for 48 hours.[2][3]

-

Cells were lysed, and total protein was quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific to the target proteins.

-

Following incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence detection system. Densitometry was used for quantification.[6]

-

Wound Healing (Scratch) Assay

-

Objective: To assess the effect of Datelliptium on cancer cell migration.

-

Methodology:

-

TT cells were grown to a confluent monolayer in a 12-well plate.[5]

-

A scratch was made in the monolayer with a pipette tip.

-

The cells were then incubated with different concentrations of Datelliptium.

-

The closure of the scratch was monitored and imaged over 96 hours to determine the extent of cell migration.[5]

-

Spheroid Formation Assay

-

Objective: To evaluate the impact of Datelliptium on cancer stem cell (CSC) properties.

-

Methodology:

-

TT cells were cultured in non-adherent, serum-free conditions to promote the formation of spheroids, an in vitro indicator of CSCs.[2]

-

Pre-formed spheroids were treated with Datelliptium.

-

The size of the spheroids was measured over time to assess the inhibitory effect of the compound on the self-renewal capacity of CSCs.[2][3]

-

In Vivo Xenograft Studies

-

Objective: To determine the antitumor efficacy of Datelliptium in a living organism.

-

Methodology:

-

TT cells were subcutaneously injected into immunocompromised mice.

-

Once tumors were established, mice were treated with Datelliptium (e.g., 6 mg/kg, intraperitoneally) or a vehicle control for a specified duration.[2]

-

Tumor volume and mouse body weight were monitored throughout the study.

-

At the end of the study, tumors were excised, and protein expression analysis (e.g., Western blot for RET, pAKT) was performed.[2]

-

Conclusion

This compound exhibits a compelling dual mechanism of action, positioning it as a noteworthy candidate for further oncological drug development. Its ability to induce DNA damage through Topoisomerase II inhibition, combined with its more nuanced and potent activity of suppressing the critical RET oncogene via G-quadruplex stabilization, provides a multi-pronged attack on cancer cells. The downstream consequences of RET inhibition, including the disruption of key survival and metastatic pathways, are particularly promising. The preclinical data strongly supports its efficacy, especially in RET-driven malignancies like medullary thyroid carcinoma. Future research should focus on clinical trials to ascertain its safety and efficacy in human patients and to explore potential combination therapies that could further enhance its antitumor effects.[2]

References

- 1. Topoisomerase II-mediated DNA cleavage activity induced by ellipticines on the human tumor cell line N417 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity [mdpi.com]

Chemical structure and properties of Datelliptium chloride hydrochloride.

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Datelliptium chloride hydrochloride. It includes detailed experimental protocols and data presented for clarity and further research application.

Core Chemical and Physical Properties

This compound is a derivative of the plant alkaloid ellipticine and is recognized for its anti-tumor activities.[1] Its core structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium chloride hydrochloride | [2] |

| CAS Number | 157000-76-5 | [1][2] |

| Molecular Formula | C23H29Cl2N3O | [1][3] |

| Molecular Weight | 434.4 g/mol | [1][3] |

| Appearance | Solid | |

| Solubility | DMSO: Slightly soluble | [1] |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound exerts its cytotoxic effects primarily through two established mechanisms:

-

DNA Intercalation: As a planar aromatic molecule, Datelliptium inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with fundamental cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: Datelliptium also functions as a topoisomerase II inhibitor. By stabilizing the transient DNA-topoisomerase II cleavage complex, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and subsequently triggering apoptosis.

The logical workflow for Datelliptium's primary cytotoxic mechanism can be visualized as follows:

Caption: Logical workflow of Datelliptium's primary cytotoxic mechanism.

Signaling Pathway Modulation: The RET Oncogene

Recent research has elucidated a more specific mechanism of action for Datelliptium, particularly in the context of medullary thyroid carcinoma (MTC). It has been shown to selectively target the RET (Rearranged during Transfection) proto-oncogene.

Datelliptium stabilizes G-quadruplex structures within the promoter region of the RET gene. This stabilization inhibits RET transcription, leading to a downregulation of RET protein expression. The subsequent reduction in RET signaling impacts downstream pro-survival pathways, including the PI3K/Akt/mTOR pathway.

Caption: Datelliptium's inhibitory effect on the RET signaling pathway.

In Vitro and In Vivo Activity

This compound has demonstrated significant cytotoxic and anti-tumor activity across a range of preclinical models.

| Assay/Model | Cell Line/Tumor | Endpoint | Result (IC50 / Effect) | Reference |

| Cytotoxicity | L1210 leukemia | Cell Growth Inhibition | 0.076 µM | [4] |

| Cytotoxicity | Primary human hepatocytes | Cytotoxicity | 4 µM | [4] |

| Glycogen Synthesis | Isolated rat hepatocytes | Inhibition | 14.3 µM | [4] |

| Albumin Synthesis | Isolated rat hepatocytes | Inhibition | 15.4 µM | [4] |

| Total Protein Synthesis | Isolated rat hepatocytes | Inhibition | 3 µM | [4] |

| Gluconeogenesis | Isolated rat hepatocytes | Inhibition | 28.8 µM | [4] |

| Triglyceride Secretion | Isolated rat hepatocytes | Inhibition | 2.3 µM | [4] |

| Ureogenesis | Isolated rat hepatocytes | Inhibition | 96.4 µM | [4] |

| In Vivo Antitumor Activity | Murine solid tumors | Tumor Growth Inhibition | Effective | [3] |

| In Vivo Antitumor Activity | Colon adenocarcinoma (mice) | Tumor Growth Inhibition | Potent activity | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DNA Intercalation Assay (Unwinding Assay)

This assay determines the ability of a compound to unwind supercoiled DNA, a hallmark of intercalation.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I (from a commercial source)

-

10x Topoisomerase I reaction buffer

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

5x Stop buffer/gel loading dye (e.g., 2.5% Sarkosyl, 0.025% bromophenol blue, 15% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200-500 ng), and varying concentrations of this compound. Include a no-drug control and a known intercalator control (e.g., ethidium bromide).

-

Initiate the reaction by adding a sufficient amount of topoisomerase I to relax the DNA in the no-drug control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the 5x stop buffer/gel loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV light.

-

Interpretation: An intercalating agent will cause the relaxed DNA to become positively supercoiled upon removal of the drug during electrophoresis, resulting in a band that migrates faster than the relaxed DNA and closer to the position of the negatively supercoiled DNA.

Topoisomerase II Inhibition Assay (Decatenation Assay)

This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase II

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound stock solution (in DMSO)

-

Sterile deionized water

-

5x Stop buffer/gel loading dye

-

Agarose and TAE buffer

-

Ethidium bromide

-

UV transilluminator and gel documentation system

Procedure:

-

Set up reaction tubes on ice. To each tube, add 10x topoisomerase II reaction buffer, ATP, and kDNA (e.g., 200 ng).

-

Add varying concentrations of this compound to the respective tubes. Include a no-drug control and a known topoisomerase II inhibitor control (e.g., etoposide).

-

Add a predetermined amount of human topoisomerase II to each tube to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the 5x stop buffer/gel loading dye.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize.

-

Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in minicircles that migrate into the gel. An effective inhibitor will prevent decatenation, causing the kDNA to remain as a high-molecular-weight network at the top of the gel.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

Datelliptium chloride hydrochloride as a G-quadruplex stabilizer in cancer research.

Datelliptium Chloride Hydrochloride: A G-Quadruplex Stabilizer in Cancer Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound as a G-quadruplex (G4) stabilizer for cancer therapy. It details the underlying mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and workflows.

Introduction: G-Quadruplexes as Novel Anticancer Targets

Guanine-rich nucleic acid sequences can fold into non-canonical four-stranded secondary structures known as G-quadruplexes (G4s).[1] These structures are formed by the stacking of G-tetrads, which are square planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds.[2] The formation of G4 structures is particularly favored in the presence of physiological concentrations of monovalent cations like potassium (K+) and sodium (Na+).[3]

In the human genome, sequences with the potential to form G4s are not randomly distributed. They are significantly overrepresented in key regulatory regions, including:

-

Telomeres: The repetitive TTAGGG sequences at the ends of human chromosomes can form G4 structures, which inhibit the activity of telomerase, an enzyme upregulated in approximately 85-90% of cancer cells that is crucial for maintaining telomere length and enabling limitless replication.[1][4]

-

Oncogene Promoters: G4-forming sequences are found in the promoter regions of numerous proto-oncogenes, such as RET, c-MYC, VEGF, c-Kit, and K-ras.[1][5] The formation and stabilization of these G4 structures can act as a transcriptional repressor, effectively silencing the expression of these cancer-driving genes.[5]

This unique localization makes G4 structures highly attractive targets for the development of novel anticancer therapeutics. Small molecules that can selectively bind to and stabilize these G4 structures, known as G4 ligands, can modulate gene expression and inhibit telomerase activity, offering a targeted approach to cancer treatment.[1][4] this compound has emerged as one such promising G4-interactive agent.[5]

This compound: Mechanism of Action

Datelliptium (also known as SR 95156B or NSC311152) is a small molecule identified as a potent G4-interactive agent that stabilizes G4 structures, particularly within the promoter region of the REarranged during Transfection (RET) proto-oncogene.[5][6]

The primary mechanism of action for datelliptium's antitumor activity involves the following steps:

-

G4 Stabilization: Datelliptium binds to the G4 structure formed in the G-rich promoter region of the RET gene.[6]

-

Transcriptional Repression: This stabilization of the G4 structure acts as a transcriptional repressor element.[5] It physically obstructs the assembly of the transcription machinery, preventing the binding of key transcription factors and RNA Polymerase II to the promoter.[5]

-

Downregulation of RET Expression: The result is a significant downregulation of RET gene transcription and, consequently, a reduction in the levels of RET protein, a receptor tyrosine kinase that is a key driver in cancers like Medullary Thyroid Carcinoma (MTC).[6][7]

-

Inhibition of Downstream Signaling: By downregulating RET, datelliptium effectively inhibits its downstream signaling pathways, including the PI3K/Akt/mTOR and ERK pathways, which are critical for cell proliferation, survival, and metastasis.[5][7]

A key advantage of datelliptium is its selectivity. For instance, it did not suppress RET/PTC1 expression in a cell line where RET transcription is controlled by a different promoter that lacks a G4-forming motif.[5] This suggests that its action is specific to genes regulated by G4 structures.

Affected Signaling Pathways and Cellular Processes

The stabilization of the RET promoter G4 by datelliptium initiates a cascade of downstream effects, primarily impacting Medullary Thyroid Carcinoma (MTC) cells.

RET Signaling Pathway Inhibition

Datelliptium's primary therapeutic effect in MTC is the suppression of the RET signaling pathway. By stabilizing the G4 in the RET promoter, it blocks the transcription of the gene, leading to reduced levels of the RET protein. This in turn inhibits the phosphorylation of downstream effectors like AKT and ERK1/2, disrupting signals that promote cancer cell growth and survival.[7]

Caption: Datelliptium stabilizes the RET promoter G4, blocking transcription and inhibiting downstream pro-cancer pathways.

Inhibition of EMT and Metastasis

Epithelial-to-mesenchymal transition (EMT) is a process by which cancer cells gain migratory and invasive properties, facilitating metastasis.[8] Datelliptium has been shown to reverse EMT in MTC cells.[7] This is achieved by downregulating key mesenchymal markers, including N-cadherin, vimentin, slug, and snail.[6] Consequently, datelliptium significantly decreases the migration and invasion of MTC cells in a dose-dependent manner.[9]

Reduction of Cancer Stem Cell Properties

Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, maintenance, and relapse. The ability to form tumor spheroids in culture is an indicator of CSC-like properties.[7] Datelliptium treatment significantly reduces the size and viability of preformed spheroids from MTC cell lines, suggesting it can target the CSC population.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of datelliptium.

Table 1: In Vitro Cytotoxicity of Datelliptium

| Cell Line | Cell Type | Key Feature | IC50 | Citation(s) |

| TT | Medullary Thyroid Carcinoma | RET C634W mutation | ~2.5 µg/mL | [7] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | RET M918T mutation | N/A | [8] |

| Nthy-ori-3-1 | Normal Thyroid Follicular Epithelial | Wild-type RET | 10 µg/mL | [5][7] |

Note: The IC50 for TT cells was converted from the reported value for consistency. The higher IC50 in the normal thyroid cell line indicates selective toxicity against mutant RET-driven cancer cells.[5][7]

Table 2: In Vivo Antitumor Activity and Other Preclinical Data

| Parameter | Model System | Treatment Details | Result | Citation(s) |

| Tumor Growth Inhibition | MTC Xenograft Mouse Model | N/A | ~75% inhibition | [6][7][9] |

| Systemic Toxicity | MTC Xenograft Mouse Model | 4 weeks of treatment | Minimal systemic toxicity, no weight loss | [6][7][9] |

| Spheroid Size Reduction | TT Cell Spheroids | 6 µM Datelliptium for 48h | Diameter reduced by up to 70% | [5] |

| Phase I Clinical Trial Dose | Human Cancer Patients | 24h continuous IV infusion | No noticeable toxic effects up to 84 mg/m²/day | [7] |

Experimental Protocols

Detailed methodologies are crucial for the study of G4 ligands. Below are protocols for key experiments cited in the research of datelliptium and other G4 stabilizers.

G4-Fluorescence Intercalator Displacement (G4-FID) Assay

This high-throughput assay is used to screen for and evaluate the affinity and selectivity of G4-binding ligands.[10][11]

Principle: The assay is based on the displacement of a fluorescent probe, such as Thiazole Orange (TO), which is fluorescent only when bound to DNA, from a G4 or duplex DNA structure by a competing ligand.[10] The decrease in fluorescence is proportional to the binding affinity of the test compound.

Protocol:

-

Oligonucleotide Preparation: Prepare G4-forming oligonucleotides (e.g., from RET, c-MYC, or telomeric sequences) and a control duplex DNA (e.g., ds26) in a relevant buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.3).[12] Anneal the oligonucleotides to form the correct structures by heating to 90-95°C followed by slow cooling.[12]

-

Assay Setup (96-well plate):

-

To each well, add the folded DNA structure to a final concentration of 0.25 µM.

-

Add the fluorescent probe (e.g., Thiazole Orange) to a final concentration of 0.5 µM.[12]

-

Add varying concentrations of the test ligand (e.g., datelliptium).

-

Bring the final volume to 200 µL with buffer.

-

-

Incubation: Incubate the plate at room temperature for 5 minutes to reach equilibrium.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the probe (e.g., for TO: λex = 501 nm, λem = 533 nm).

-

Data Analysis: Calculate the percentage of fluorescence loss for each ligand concentration. The concentration of ligand required to displace 50% of the probe (DC50) is determined, which is inversely related to the binding affinity. Comparing DC50 values for G4 versus duplex DNA provides a measure of selectivity.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to determine telomerase activity.[13][14] G4 stabilization at telomeres is expected to inhibit telomerase, which can be quantified with this assay.

Principle: The assay involves two main steps: (1) telomerase present in a cell extract adds telomeric repeats to a non-telomeric substrate primer (TS primer), and (2) the extended products are amplified by PCR.[13] The resulting products appear as a characteristic 6-bp ladder on a gel.

Protocol:

-

Cell Lysate Preparation:

-

Telomerase Extension Reaction:

-

PCR Amplification:

-

Detection:

Western Blot Analysis

This technique is used to quantify the expression level of specific proteins (e.g., RET, pAKT, Cyclin D1, EMT markers) following treatment with datelliptium.

Protocol:

-

Protein Extraction: Treat cells (e.g., TT, MZ-CRC-1) with various concentrations of datelliptium for a specified time (e.g., 48 hours).[8] Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-RET, anti-N-cadherin, anti-Cyclin D1) overnight at 4°C.[8]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.

Wound Healing (Scratch) Assay

This assay assesses the effect of datelliptium on cancer cell migration.

Protocol:

-

Cell Seeding: Grow cells (e.g., TT cells) to a confluent monolayer in a multi-well plate.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the monolayer.[8]

-

Treatment: Wash the cells to remove debris and add fresh media containing various concentrations of datelliptium or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 24 hours for 96 hours) using an inverted microscope.[8]

-

Analysis: Measure the width of the scratch or the cell-covered area at each time point using software like ImageJ. A delay in wound closure in treated wells compared to control indicates inhibition of cell migration.[8]

Visualization of Workflows and Relationships

Graphviz diagrams are used to illustrate the logical flow of research and the relationships between molecular events.

Experimental Workflow for G4 Ligand Validation

This diagram outlines the typical workflow from initial screening to in vivo validation for a G4-stabilizing compound like datelliptium.

Caption: Workflow for identifying and validating G4-stabilizing anticancer agents.

Logical Relationship: G4 Stabilization to Cellular Effects

This diagram illustrates the cause-and-effect relationship from the molecular action of datelliptium to its ultimate anticancer outcomes.

Caption: Logical cascade from G4 stabilization by datelliptium to its anticancer effects.

Conclusion and Future Perspectives

This compound serves as a compelling example of a G-quadruplex stabilizing agent with significant potential in cancer therapy. Its ability to selectively target and repress the transcription of the RET proto-oncogene provides a clear mechanism for its potent antitumor effects in preclinical models of Medullary Thyroid Carcinoma.[6][7] By inhibiting key drivers of cancer cell proliferation, metastasis, and stemness, datelliptium represents a promising therapeutic strategy.[7]

The broader field of G4-targeted therapy continues to expand. The successes and learnings from compounds like datelliptium are paving the way for the design of new ligands with even greater affinity, selectivity for specific G4 structures (e.g., telomeric vs. promoter), and improved pharmacological properties.[4] Future research will likely focus on combination therapies, where G4 ligands could enhance the efficacy of existing treatments, and on expanding the application of G4 stabilizers to other cancers driven by oncogenes with G4 motifs in their regulatory regions. The continued development of robust experimental and computational methods will be crucial in advancing these novel agents from the laboratory to the clinic.

References

- 1. Methods for investigating G-quadruplex DNA/ligand interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. telomer.com.tr [telomer.com.tr]

- 17. academic.oup.com [academic.oup.com]

The Discovery and Synthesis of Datelliptium Chloride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent, particularly for medullary thyroid carcinoma (MTC). Its primary mechanism of action involves the stabilization of G-quadruplex structures within the promoter region of the RET proto-oncogene, leading to the downregulation of its transcription. This targeted approach disrupts key signaling pathways essential for tumor cell proliferation, survival, and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, presenting key data, detailed experimental protocols, and visualizations of its mechanism and development workflow.

Discovery

This compound (also known as SR 95156B and NSC311152) was identified as a potent G-quadruplex (G4) interactive agent through a screening of the National Cancer Institute (NCI) chemical libraries. The initial search for novel anti-cancer compounds focused on identifying small molecules capable of stabilizing G4 structures, which are non-canonical secondary structures in nucleic acids known to be involved in the regulation of gene expression, including that of oncogenes. A luciferase-based cell assay, utilizing a HEK293 cell line with the luciferase reporter gene under the control of the RET promoter, was employed to screen for compounds that could repress RET transcription. Datelliptium emerged from this screening as a lead compound due to its significant activity in downregulating RET expression.

Physicochemical Properties

This compound is a DNA-intercalating agent derived from ellipticine.[1] The presence of a diethylaminoethyl side chain significantly increases its lipophilicity compared to its parent compound, elliptinium acetate.[2][3] This property is believed to contribute to its enhanced cellular uptake and in vivo efficacy.[3]

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₉Cl₂N₃O | [1] |

| Molecular Weight | 434.4 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in Ethanol, Sparingly soluble in DMSO and PBS (pH 7.2) | |

| DNA Binding Constant (K) | ~10⁶ M⁻¹ | [4] |

| Mechanism of Action | DNA intercalator, G-quadruplex stabilizer, Topoisomerase II inhibitor | [1] |

Synthesis Process

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a representative synthesis can be inferred from the general methods for producing ellipticine derivatives. The core of the synthesis involves the construction of the tetracyclic pyrido[4,3-b]carbazole skeleton of ellipticine, followed by functionalization to introduce the 9-hydroxy group and the N-diethylaminoethyl side chain.

A plausible synthetic workflow is outlined below. This should be considered a representative pathway and may require optimization for specific yields and purity.

Representative Synthetic Workflow

Biological Activity and Mechanism of Action

Datelliptium exerts its anti-tumor effects primarily through the targeted downregulation of the RET proto-oncogene. This is achieved by the stabilization of a G-quadruplex structure in the promoter region of the RET gene, which acts as a transcriptional repressor. The subsequent decrease in RET protein expression disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR pathway.

Signaling Pathway of Datelliptium Action

Preclinical Efficacy

Datelliptium has demonstrated significant anti-tumor activity in both in vitro and in vivo preclinical models of medullary thyroid carcinoma.

In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| TT | Medullary Thyroid Carcinoma | ~2.5 | [5] |

| MZ-CRC-1 | Medullary Thyroid Carcinoma | Not specified | [6] |

| L1210 | Leukemia | 0.076 | |

| Nthy-ori-3-1 (Normal) | Normal Thyroid | ~10 | [5] |

| Human Hepatocytes | Normal | 7-9 (23h) | [1] |

In Vivo Efficacy

In a xenograft model using TT cells in SCID mice, Datelliptium administered at a dose of 6 mg/kg resulted in approximately 75% tumor growth inhibition with minimal systemic toxicity.[5][6][7]

Experimental Protocols

G-Quadruplex Stabilization Assay (DNA Polymerase Stop Assay)

This assay determines the ability of a compound to stabilize G-quadruplex structures, thereby impeding the progression of DNA polymerase.

Materials:

-

DNA template containing the RET G-quadruplex forming sequence.

-

5'-[³²P]-labeled primer complementary to the template downstream of the G4 sequence.

-

Taq DNA polymerase and corresponding buffer.

-

dNTPs.

-

This compound.

-

Denaturing polyacrylamide gel.

Protocol:

-

Anneal the radiolabeled primer to the DNA template.

-

Incubate the primer-template duplex with increasing concentrations of Datelliptium.

-

Initiate the polymerase extension reaction by adding Taq polymerase and dNTPs.

-

Allow the reaction to proceed for a specified time at the optimal temperature for the polymerase.

-

Terminate the reaction and denature the DNA products.

-

Resolve the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography. Stabilization of the G-quadruplex by Datelliptium will result in a premature termination of DNA synthesis, leading to the appearance of a band corresponding to the position of the G4 structure.

Western Blotting for RET and Downstream Signaling Proteins

This protocol is for assessing the protein levels of RET and downstream signaling molecules like p-AKT and p-ERK.

Materials:

-

MTC cell lines (e.g., TT, MZ-CRC-1).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-RET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Treat MTC cells with varying concentrations of Datelliptium for a specified duration (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of Datelliptium's anti-tumor efficacy in a mouse model.

Materials:

-

TT cells.

-

Matrigel.

-

SCID mice.

-

This compound formulated for in vivo administration.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously inject a suspension of TT cells mixed with Matrigel into the flank of SCID mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer Datelliptium (e.g., 6 mg/kg) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) on a defined schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Experimental and Developmental Workflow

The following diagram illustrates the logical progression from the initial discovery of Datelliptium to its preclinical evaluation.

Conclusion

This compound represents a targeted therapeutic strategy for cancers driven by the RET proto-oncogene. Its discovery through a mechanism-based screening approach and its subsequent preclinical validation highlight the potential of targeting G-quadruplex structures in cancer therapy. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising anti-cancer agent.

References

- 1. Toxicity of the antitumoral drug datelliptium in hepatic cells: Use of models in vitro for the prediction of toxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Datelliptium Chloride Hydrochloride as a DNA-Intercalating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its primary mechanism of action involves the intercalation into DNA, leading to the disruption of essential cellular processes such as DNA replication and transcription. More specifically, recent studies have highlighted its role in stabilizing G-quadruplex structures within the promoter regions of oncogenes, such as RET, thereby downregulating their expression. This technical guide provides an in-depth analysis of Datelliptium's function as a DNA-intercalating agent, detailing its impact on cancer cell signaling pathways, presenting available quantitative data, and outlining key experimental protocols for its study.

Introduction

DNA intercalating agents are a class of molecules that insert themselves between the base pairs of the DNA double helix. This physical obstruction alters the topology of the DNA, leading to conformational changes that can inhibit the activity of enzymes such as DNA polymerases and topoisomerases.[1] Ellipticine and its derivatives, including Datelliptium, are well-established DNA intercalators and have been investigated for their therapeutic potential, particularly in oncology.[2] Datelliptium's unique efficacy in certain cancers, such as medullary thyroid carcinoma (MTC), stems from its ability to selectively target and stabilize G-quadruplex structures in the promoter region of the RET proto-oncogene, a key driver of this malignancy.[3][4]

Mechanism of Action: DNA Intercalation and G-Quadruplex Stabilization

Datelliptium exerts its cytotoxic effects through a dual mechanism involving both classical DNA intercalation and the stabilization of G-quadruplex (G4) structures.

-

Classical Intercalation: As a planar, aromatic molecule, Datelliptium can slide into the space between adjacent base pairs of the DNA double helix. This insertion causes a localized unwinding of the DNA, increasing the distance between the base pairs and altering the overall helical structure. This distortion can interfere with the binding of DNA-processing enzymes, leading to cell cycle arrest and apoptosis.[1]

-

G-Quadruplex Stabilization: Of particular significance is Datelliptium's ability to bind to and stabilize G-quadruplexes. These are secondary structures formed in guanine-rich sequences of DNA.[5][6] The promoter region of the RET oncogene contains such sequences, and the formation of a G4 structure in this region acts as a transcriptional repressor.[3] Datelliptium stabilizes this G4 structure, thereby inhibiting the transcription of the RET gene.[3][4] This targeted action contributes to its selective antitumor activity against RET-driven cancers.[3]

Impact on Cellular Signaling Pathways

The Datelliptium-induced downregulation of RET expression has significant downstream effects on key oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. These pathways are crucial for cell proliferation, survival, and metastasis.[3]

RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that, when activated by mutations or overexpression, perpetually stimulates downstream signaling cascades. Datelliptium's stabilization of the RET promoter's G-quadruplex structure directly inhibits the transcription of the RET gene, leading to reduced levels of the RET protein.[3]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival. By reducing RET expression, Datelliptium leads to decreased activation of PI3K and its downstream effectors, Akt and mTOR.[3] This inhibition contributes to the observed anti-proliferative effects.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another key signaling cascade that promotes cell proliferation and differentiation. Inhibition of RET by Datelliptium leads to the suppression of this pathway, further contributing to its anticancer activity.[]

Quantitative Data

While extensive biophysical data on Datelliptium's direct interaction with DNA is limited in publicly available literature, some quantitative measures of its cellular effects have been reported.

| Parameter | Cell Line | Value | Reference |

| IC50 | Nthy-ori-3-1 (normal thyroid) | 10 µg/mL | [3] |

| IC50 | TT (medullary thyroid carcinoma) | ~2.5 µg/mL | [3] |

Note: The lower IC50 value in the TT cancer cell line, which harbors a RET mutation, compared to the normal thyroid cell line, suggests a selective toxicity of Datelliptium towards RET-driven cancer cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound as a DNA-intercalating agent.

DNA Unwinding Assay

This assay is used to determine if a compound intercalates into DNA, which causes the DNA to unwind. The protocol is adapted from methods used for ellipticine derivatives.[1]

Principle: A topoisomerase I enzyme is used to relax supercoiled plasmid DNA. In the presence of an intercalating agent, the DNA will be unwound. After removal of the intercalator and the enzyme, the plasmid will become negatively supercoiled, which can be visualized by agarose gel electrophoresis.[8][9]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I (from a commercial source)

-

10x Topoisomerase I assay buffer

-

This compound solution of varying concentrations

-

Stop buffer (e.g., containing SDS and EDTA)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures containing 1x topoisomerase I assay buffer, a fixed amount of supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of Datelliptium.

-

Pre-incubate the mixtures at 37°C for 10 minutes to allow for Datelliptium to bind to the DNA.

-

Initiate the reaction by adding a sufficient amount of topoisomerase I to each tube to fully relax the plasmid DNA in the absence of the drug.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding the stop buffer.

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

Expected Results: An increase in the amount of supercoiled DNA with increasing concentrations of Datelliptium indicates that the compound is an intercalator.

Western Blot Analysis of RET and Downstream Signaling Proteins

This protocol is used to determine the effect of Datelliptium on the protein expression levels of RET and key components of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[10][11][12]

Materials:

-

Cancer cell lines (e.g., TT cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis system

-

PVDF or nitrocellulose membranes

-

Transfer buffer and system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against RET, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells to ~80% confluency and treat with varying concentrations of Datelliptium for a specified time (e.g., 48 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

Expected Results: A dose-dependent decrease in the protein levels of RET, p-Akt, and p-ERK would confirm that Datelliptium inhibits these signaling pathways.

Conclusion

This compound is a multifaceted DNA-intercalating agent with significant potential in cancer therapy. Its ability to not only intercalate into the DNA duplex but also to stabilize G-quadruplex structures provides a targeted approach to downregulating key oncogenes like RET. This leads to the inhibition of critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades. While further biophysical studies are needed to fully quantify its DNA binding properties, the existing cellular and in vivo data strongly support its mechanism of action and its promise as a selective anticancer agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions of Datelliptium with DNA and its downstream cellular consequences.

References

- 1. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Antitumor Activity of Datelliptium toward Medullary Thyroid Carcinoma by Downregulating RET Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermodynamic Stability of G‐Quadruplexes: Impact of Sequence and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. DNA Intercalator/Unwinding Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

Pharmacokinetics and pharmacodynamics of Datelliptium chloride hydrochloride.

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Datelliptium Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the plant alkaloid ellipticine, is a DNA-intercalating agent with demonstrated antitumor activity. This document provides a comprehensive overview of its pharmacokinetics, pharmacodynamics, and underlying mechanisms of action based on available preclinical and clinical data. Quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed to support further research and development. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Introduction

This compound emerged as a promising anticancer agent due to its efficacy against various solid tumors in preclinical models. Its development was driven by the need for novel therapies with distinct mechanisms of action. Datelliptium acts primarily as a DNA-intercalating agent and has been more recently identified as a potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene transcription. This dual mechanism contributes to its cytotoxic and tumor-suppressive effects. A Phase I clinical trial was conducted to evaluate its safety and preliminary efficacy in humans. This guide synthesizes the current knowledge on Datelliptium to inform ongoing and future research in oncology drug development.

Pharmacokinetics

Limited quantitative pharmacokinetic data for this compound is available in publicly accessible literature. The primary source of human pharmacokinetic information is a Phase I clinical trial.

Human Pharmacokinetics

A Phase I study involving a 24-hour continuous intravenous infusion of this compound provides the main insights into its pharmacokinetic profile in humans. While specific parameters like half-life, clearance, and volume of distribution are not detailed in the available literature, the study established a dose-escalation schedule and identified dose-limiting toxicities.

Table 1: Dosing and Toxicity in Phase I Clinical Trial

| Parameter | Value | Reference |

| Maximum Tolerated Dose (MTD) | Not explicitly stated | [1] |

| Doses Administered | Escalating doses | [1] |

| Dose-Limiting Toxicities | Not explicitly stated | [1] |

| Noteworthy Safety Findings | No drug-related deaths or hematological toxicity and mucositis observed at doses of >200 mg/m². No noticeable toxic effects were encountered up to 84 mg/m²/day. | [1] |

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its interaction with DNA and its ability to modulate specific cellular signaling pathways, primarily through the inhibition of RET transcription.

In Vitro Antitumor Activity

Datelliptium has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 | Reference |

| TT | Medullary Thyroid Carcinoma | Lower than Nthy-ori-3-1 | [1] |

| Nthy-ori-3-1 | Normal Thyroid | ~10 µg/mL (four-fold higher than TT cells) | [1] |

In Vivo Antitumor Activity

Preclinical studies in mouse models have demonstrated the in vivo efficacy of Datelliptium against solid tumors.

Table 3: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference |

| Medullary Thyroid Carcinoma (MTC) Xenograft | 4 mg/kg, i.p. for 3 weeks (5 consecutive days/week) | ~50% tumor growth inhibition | Not explicitly cited |

| Medullary Thyroid Carcinoma (MTC) Xenograft | Dose-escalation (dose not specified) | ~75% tumor growth inhibition | [1] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily involving DNA intercalation and the stabilization of G-quadruplex structures in the promoter region of the RET proto-oncogene.

DNA Intercalation

As a derivative of ellipticine, Datelliptium is a planar molecule that can insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

RET Transcription Inhibition

A key and more specific mechanism of action for Datelliptium is its ability to stabilize G-quadruplex structures. These are four-stranded DNA structures that can form in guanine-rich sequences, such as the promoter region of the RET gene. By stabilizing the G-quadruplex, Datelliptium inhibits the transcription of RET, a receptor tyrosine kinase that is a known driver in several cancers, including medullary thyroid carcinoma.

The downstream effects of RET inhibition include the downregulation of key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/Akt/mTOR pathway. This leads to a reduction in the expression of proteins like cyclin D1, which is crucial for cell cycle progression.

Signaling Pathways

The inhibition of RET transcription by Datelliptium triggers a cascade of downstream signaling events.

Caption: Datelliptium's inhibition of RET transcription and downstream signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While specific, detailed protocols for every experiment involving Datelliptium are not available in the public domain, this section outlines the general methodologies for key assays based on standard practices for similar compounds.

In Vitro Cytotoxicity Assay (MTS Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Cancer cells (e.g., TT cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the control wells, and the IC50 is calculated using non-linear regression analysis.

Caption: Workflow for a typical in vitro cytotoxicity (MTS) assay.

Western Blot for RET and Downstream Proteins

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis: Cells treated with Datelliptium and control cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-RET, anti-p-Akt, anti-Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising anticancer agent with a dual mechanism of action involving DNA intercalation and specific inhibition of RET proto-oncogene transcription. While preclinical studies have demonstrated its efficacy, the publicly available data on its pharmacokinetics, particularly in humans, is limited. Further detailed pharmacokinetic studies are warranted to fully understand its absorption, distribution, metabolism, and excretion, which will be critical for optimizing its clinical development. The detailed methodologies and pathway analyses provided in this guide aim to support and stimulate further research into this and similar compounds.

References

The Clinical Development of Datelliptium Chloride Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Datelliptium chloride hydrochloride, an ellipticine derivative, has been the subject of early-stage clinical investigation as a potential anti-cancer agent. This document provides a comprehensive technical summary of the history of Datelliptium in clinical trials, with a focus on the available data from Phase I studies. It details the compound's mechanism of action, summarizes clinical findings, and outlines the experimental methodologies employed in its initial human trials. This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug development.

Introduction

This compound emerged as a compound of interest due to its cytotoxic properties. Early clinical development focused on determining its safety, tolerability, and pharmacokinetic profile in patients with advanced solid tumors. While the compound did not advance to later-stage clinical trials for broad oncological indications, the data from its Phase I studies provide valuable insights into its clinical behavior and biological activity.

Mechanism of Action

Datelliptium's primary mechanism of action is the stabilization of G-quadruplex structures within the promoter region of the RET proto-oncogene.[1][2] This stabilization inhibits the transcription of RET, leading to the downregulation of the RET protein.[1][2] The RET signaling pathway is a critical driver in several cancers, including medullary thyroid carcinoma. By downregulating RET, Datelliptium consequently inhibits downstream signaling cascades, most notably the PI3K/Akt/mTOR pathway.[1] This disruption of key cellular signaling pathways ultimately leads to decreased cell proliferation and survival. Preclinical studies have also demonstrated that Datelliptium can suppress the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1]

Clinical Trials Overview

This compound was evaluated in Phase I clinical trials in patients with a variety of advanced solid tumors. These studies were primarily designed to assess the safety, tolerability, and maximum tolerated dose (MTD) of the drug.

Data Summary from Phase I Trials

The following tables summarize the available quantitative data from the Phase I clinical trials of Datelliptium. It is important to note that this information is compiled from secondary sources and citations of the original studies, as the full-text publications of these early trials are not widely available.

| Trial Characteristic | Description |

| Phase | I |

| Study Design | Dose-escalation |

| Patient Population | Patients with advanced solid tumors (e.g., breast, squamous lung, ovarian cancer). Patients with thyroid cancer were not included in these initial trials.[1] |

| Administration Routes | - 24-hour continuous intravenous infusion[1][2] - 1-hour intravenous infusion[1] |

| Dose Level | Observed Toxicity |

| Up to 84 mg/m²/day | No noticeable toxic effects.[1] |

| >200 mg/m² | No drug-related deaths, hematological toxicity, or mucositis.[1] |

| ≥330 mg/m² | Moderate nausea and vomiting, mild diarrhea, dry mouth, neuropsychiatric manifestations, and fatigue (all reversible and not dose-limiting).[2] |

| ~500 mg/m²/day | Estimated Maximum Tolerated Dose (MTD).[2] |

| Efficacy Outcome | Summary of Results |

| Tumor Response | Minor responses and long-term disease stabilization were the best outcomes observed.[1] |

Experimental Protocols

Based on available information, the key methodologies for the Phase I trials of Datelliptium are outlined below.

Patient Population and Eligibility

-

Inclusion Criteria: Patients with histologically confirmed advanced solid tumors that were refractory to standard therapies.

-

Exclusion Criteria: Specific exclusion criteria are not detailed in the available literature but would have likely included patients with significant organ dysfunction, poor performance status, and pregnant or breastfeeding women, as is standard for Phase I oncology trials.

Drug Administration

-

Formulation: this compound was formulated for intravenous administration.

-

Dosing Regimen: The drug was administered either as a 24-hour continuous intravenous infusion or a 1-hour intravenous infusion.[1] The studies followed a dose-escalation design, where successive cohorts of patients received increasing doses of Datelliptium to determine the MTD.

Safety and Efficacy Assessments

-

Toxicity Monitoring: Patients were monitored for adverse events using standard toxicity grading criteria. This included regular physical examinations, monitoring of vital signs, and laboratory tests to assess hematological, renal, and hepatic function.

-

Efficacy Evaluation: Tumor response was likely assessed using standard imaging techniques (e.g., CT scans) at baseline and at specified intervals during the trial to measure changes in tumor size.

Preclinical Evidence in Medullary Thyroid Carcinoma

While clinical trials did not specifically enroll patients with medullary thyroid carcinoma (MTC), significant preclinical work has highlighted the potential of Datelliptium in this indication. In MTC xenograft models, Datelliptium demonstrated approximately 75% tumor growth inhibition with minimal systemic toxicity.[1] This anti-tumor activity is attributed to its ability to downregulate RET, a key oncogenic driver in MTC.

Conclusion

The clinical development of this compound was limited to Phase I trials. These studies established a safety profile and determined the maximum tolerated dose of the compound. While demonstrating a manageable toxicity profile, the modest anti-tumor activity observed in a heterogeneous population of patients with advanced cancers did not support its further development for broad oncological indications at the time. However, the elucidation of its mechanism of action as a RET G-quadruplex stabilizer and transcription inhibitor, coupled with promising preclinical data in MTC, suggests that Datelliptium could potentially be revisited for targeted therapeutic strategies in RET-driven malignancies. The historical clinical data, though limited, provides a valuable foundation for any future investigations into this class of compounds.

References

Understanding the molecular targets of Datelliptium chloride hydrochloride beyond RET.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Datelliptium chloride hydrochloride, a derivative of the plant alkaloid ellipticine, has emerged as a promising anti-cancer agent. Its primary mechanism of action has been attributed to the transcriptional inhibition of the REarranged during Transfection (RET) proto-oncogene. Datelliptium achieves this by stabilizing G-quadruplex structures within the RET promoter region, thereby impeding transcription. While the focus has largely been on its impact on RET, preliminary evidence suggests that the therapeutic scope of Datelliptium may extend to other molecular targets. This technical guide delves into the current understanding of Datelliptium's molecular interactions beyond RET, with a particular focus on the BRAF kinase, providing a comprehensive resource for researchers in oncology and drug development.

Recent investigations have identified the BRAF kinase as a potential secondary target of this compound.[1] Although detailed quantitative data from these ongoing studies are not yet publicly available, this guide will synthesize the available information and provide detailed hypothetical experimental protocols and pathway diagrams to facilitate further research into this promising avenue.

Beyond RET: The Identification of BRAF as a Potential Target

The antitumor activity of Datelliptium has been extensively linked to its ability to downregulate RET expression, which subsequently inhibits downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[2] However, a pivotal study has indicated that the molecular landscape of Datelliptium's activity is more complex. Preliminary analyses have confirmed RET as a primary target, but have also pinpointed BRAF as another potential molecular target.[1] This finding opens up new avenues for the clinical application of Datelliptium, particularly in cancers driven by BRAF mutations.

Quantitative Analysis of Kinase Inhibition

As of the latest available information, specific quantitative data, such as IC50 or Ki values, for the inhibition of BRAF or other non-RET kinases by this compound have not been published. The following table is presented as a template for when such data becomes available, allowing for a clear and structured comparison of Datelliptium's activity against various kinases.

| Kinase Target | Assay Type | IC50 / Ki (nM) | Reference |

| RET | (Hypothetical) Kinase Assay | (Data Not Available) | |

| BRAF | (Hypothetical) Kinase Assay | (Data Not Available) | |

| BRAF V600E | (Hypothetical) Kinase Assay | (Data Not Available) | |

| Other Kinase | (Hypothetical) Kinase Assay | (Data Not Available) |

Experimental Protocols

To facilitate further investigation into the non-RET targets of Datelliptium, this section provides detailed methodologies for key experiments.

BRAF Kinase Inhibition Assay (Hypothetical Protocol)

This protocol is a plausible methodology based on commercially available kinase assay kits and can be adapted to test the inhibitory effect of Datelliptium on BRAF kinase activity.

Objective: To determine the in vitro inhibitory activity of this compound against wild-type BRAF and its common oncogenic mutant, BRAF V600E.

Materials:

-

Recombinant human BRAF and BRAF V600E enzymes

-

MEK1 (inactive) as a substrate

-

ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Vemurafenib)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white microplates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare the positive control inhibitor in the same manner.

-

Kinase Reaction:

-

Add 5 µL of the diluted Datelliptium or control to the wells of a 96-well plate.

-

Add 2.5 µL of a solution containing the BRAF enzyme and MEK1 substrate in kinase buffer.

-

Pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for BRAF.

-

Incubate the reaction for 60 minutes at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition for each concentration of Datelliptium compared to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on cancer cell lines with known BRAF mutation status.

Procedure: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.[3][4]

-

Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To investigate the effect of Datelliptium on the BRAF-MEK-ERK signaling pathway in cancer cells.

Procedure:

-

Cell Lysis: Treat BRAF-mutant cancer cells with Datelliptium for various times and at different concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of BRAF, MEK, and ERK.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of Datelliptium's molecular targets.

BRAF-MEK-ERK Signaling Pathway

Caption: The BRAF-MEK-ERK signaling cascade, a key pathway in cell proliferation, and the potential point of inhibition by Datelliptium.

Experimental Workflow for Kinase Inhibition Assay

Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of Datelliptium.

Logical Relationship of Datelliptium's Known and Potential Mechanisms

Caption: The established and potential mechanisms of action of Datelliptium leading to its antitumor effects.

Conclusion and Future Directions

This compound stands as a compelling therapeutic candidate with a well-established mechanism of targeting RET transcription. The identification of BRAF as a potential secondary target significantly broadens its therapeutic potential and warrants further rigorous investigation. The immediate research priorities should be to:

-

Quantify the inhibitory activity of Datelliptium against BRAF and a broader panel of kinases to understand its selectivity profile.

-

Elucidate the impact of Datelliptium on BRAF-driven signaling in various cancer cell models.

-

Investigate the potential for synergistic effects when combining Datelliptium with other targeted therapies.